molecular formula C₃₇H₇₀N₂O₁₁ B1144888 N-Desmethyl Azithromycin B CAS No. 857078-26-3

N-Desmethyl Azithromycin B

Cat. No.: B1144888
CAS No.: 857078-26-3
M. Wt: 718.958
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

This compound possesses the systematic chemical name (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-4,10-dihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one. This extensive nomenclature reflects the complex stereochemical arrangement and multiple functional groups present within the macrolide framework. The compound is officially registered under Chemical Abstracts Service number 857078-26-3, providing unique identification within chemical databases and regulatory documentation.

The International Union of Pure and Applied Chemistry classification places this compound within the azalide subclass of macrolide antibiotics, specifically categorizing it as a demethylated derivative of the parent azithromycin structure. This classification system recognizes the compound's retention of the characteristic fifteen-membered lactone ring while acknowledging the structural modification through nitrogen demethylation. The systematic approach to nomenclature ensures precise identification and differentiation from other related azithromycin metabolites and impurities commonly encountered in pharmaceutical formulations.

The compound exists as an impurity within azithromycin formulations, contributing to the overall pharmacological profile and analytical complexity of the parent drug substance. This classification as a process-related impurity necessitates rigorous analytical characterization and quality control monitoring throughout pharmaceutical manufacturing processes. The systematic nomenclature provides essential information for regulatory submissions and facilitates accurate communication among researchers investigating macrolide chemistry and pharmacology.

Molecular Formula and Stereochemical Configuration

This compound exhibits the molecular formula C37H70N2O11 with a corresponding molecular weight of 718.96 daltons. This composition reflects the loss of one methyl group compared to the parent azithromycin structure, specifically through demethylation at a nitrogen center within the macrolide framework. The molecular formula indicates the presence of thirty-seven carbon atoms, seventy hydrogen atoms, two nitrogen atoms, and eleven oxygen atoms, demonstrating the complex molecular architecture characteristic of macrolide antibiotics.

The stereochemical configuration of this compound encompasses multiple chiral centers throughout the molecular structure, with specific stereochemical designations indicated in the systematic nomenclature. The compound maintains the characteristic stereochemistry of the azithromycin backbone while exhibiting modification at the demethylation site. This stereochemical complexity contributes to the compound's specific three-dimensional conformation and influences its physical and chemical properties relative to the parent structure.

Recent analytical investigations have confirmed the molecular weight and elemental composition through high-resolution mass spectrometry techniques. These studies provide precise molecular weight determinations that support structural assignments and facilitate accurate identification during analytical method development and validation procedures. The molecular formula serves as a fundamental parameter for computational modeling studies and assists in predicting physicochemical properties relevant to pharmaceutical applications.

The retention of eleven oxygen atoms within the molecular structure indicates preservation of the essential hydroxyl and ether functionalities characteristic of macrolide antibiotics. These oxygen-containing functional groups contribute significantly to the compound's solubility profile, hydrogen bonding capabilities, and overall molecular stability. The specific arrangement of these functional groups influences the compound's interaction with analytical systems and biological targets.

Comparative Structural Analysis with Azithromycin and Related Macrolides

Comparative structural analysis reveals that this compound differs from azithromycin through the selective removal of one methyl group from a nitrogen atom within the macrolide structure. Azithromycin itself possesses the molecular formula C38H72N2O12 with a molecular weight of 749.00 daltons, indicating the presence of one additional carbon atom and one additional oxygen atom compared to this compound. This structural modification results in a molecular weight reduction of approximately thirty daltons and alters the overall physicochemical properties of the derivative compound.

The comparison with N'-(Desmethyl)azithromycin, which carries the Chemical Abstracts Service number 172617-84-4 and molecular formula C37H70N2O12, reveals important distinctions between different demethylated azithromycin derivatives. N'-(Desmethyl)azithromycin possesses a molecular weight of 734.969 daltons, indicating the presence of one additional oxygen atom compared to this compound. This difference suggests that these compounds represent distinct demethylation products with different sites of modification within the azithromycin structure.

Analysis of related macrolide structures demonstrates that this compound maintains high structural similarity to azithromycin while exhibiting moderate similarity to other macrolide antibiotics such as clarithromycin. Clarithromycin possesses the molecular formula C38H69NO13 with a molecular weight of 747.96 daltons, representing a different methylation pattern compared to the azithromycin family of compounds. These structural comparisons facilitate understanding of structure-activity relationships within the macrolide class and support the development of analytical methods for compound identification and quantification.

The preservation of the fifteen-membered azacyclopentadecane ring system in this compound maintains the essential macrolide framework while introducing subtle modifications that influence molecular properties. These structural features contribute to the compound's classification as an azithromycin-related substance and support its utility as an analytical reference standard for pharmaceutical quality control applications.

Crystallographic Studies and Conformational Dynamics

Current crystallographic investigations of azithromycin and related compounds provide valuable insights into the conformational preferences and solid-state properties of macrolide structures. Extensive density functional theory studies have revealed that azithromycin exhibits preferential conformations in solution, with conformer M14 identified as dominant in both water and dimethyl sulfoxide solutions. These computational investigations demonstrate that azithromycin maintains a relatively rigid structure in solution with specific flexibility around certain molecular segments, particularly the C9-N-C10-C11 and C12-C13-O-C1 moieties.

The conformational analysis indicates that intramolecular hydrogen bonding plays a crucial role in stabilizing preferred molecular conformations. Specifically, the formation of a short intramolecular C6-OH to N hydrogen bond contributes significantly to conformational stability and influences the overall three-dimensional arrangement of the macrolide framework. These findings provide important context for understanding how structural modifications, such as the demethylation present in this compound, might influence conformational preferences and molecular properties.

Polymorphism studies of azithromycin have revealed complex solid-state behavior, including the formation of crystalline hydrates and anhydrous forms with distinct thermal properties. The dihydrate form represents the stable crystalline form of azithromycin, while anhydrous forms exhibit higher potential free energy and demonstrate instability under ambient conditions. These crystallographic investigations indicate that anhydrous azithromycin can exist in an amorphous state that undergoes recrystallization at elevated temperatures, displaying a glass transition temperature of approximately 52°C followed by crystallization at 62°C.

The conformational dynamics investigations reveal that azithromycin structures maintain conservation of the backbone arrangement observed in X-ray crystallographic studies when examined in solution. This structural conservation suggests that large flexible molecules with multiple possible conformations can assume preferential spatial orientations in solution, representing the molecular structures that ultimately interact with biological targets. These findings provide important implications for understanding how structural modifications in derivatives such as this compound might influence conformational behavior and intermolecular interactions.

Properties

CAS No.

857078-26-3

Molecular Formula

C₃₇H₇₀N₂O₁₁

Molecular Weight

718.958

Synonyms

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-o

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Azithromycin B typically starts with erythromycin A oxime as the precursor. The process involves several key steps:

    Beckmann Rearrangement: Erythromycin A oxime undergoes Beckmann rearrangement to form the corresponding lactam.

    Reduction: The lactam is then reduced using potassium borohydride to yield the intermediate compound.

    Hydrolysis: The intermediate is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Azithromycin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify its structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Research and Quality Control

N-Desmethyl Azithromycin B is primarily recognized as an impurity in azithromycin formulations. Its role as a metabolite contributes to the pharmacological profile and potential side effects of azithromycin, making it significant in quality control processes.

Analytical Reference Standard

  • Use : It serves as an analytical reference standard in pharmaceutical laboratories.
  • Importance : Helps in assessing the quality and purity of azithromycin formulations, ensuring compliance with regulatory standards.

Antimicrobial Activity

Research indicates that this compound retains some antimicrobial properties similar to its parent compound. Its effectiveness against various pathogens is noteworthy:

Pathogen Activity Reference
Haemophilus influenzaeInhibitory
Neisseria gonorrhoeaeInhibitory
Moraxella catarrhalisInhibitory

The compound exhibits a high activity profile against important Gram-negative microorganisms, which is crucial in treating infections caused by these pathogens.

Mechanistic Studies and Drug Repurposing

Recent studies have highlighted the potential of this compound in cancer therapy. Azithromycin has been shown to inhibit autophagy, a process crucial for tumor cell survival, suggesting that its derivatives may also possess similar capabilities.

Autophagy Inhibition

  • Mechanism : this compound may disrupt intracellular dynamics by interacting with cytoskeletal proteins.
  • Implications : This inhibition can lead to decreased tumor growth in xenograft models, establishing a basis for further exploration in cancer treatments .

Environmental Impact and Antimicrobial Resistance

The presence of this compound in aquatic environments raises concerns regarding its role in promoting antimicrobial resistance (AMR). Studies have shown that transformation products of antibiotics can contribute to ecological risks and human health challenges . Understanding these implications is vital for developing strategies to mitigate AMR.

Synthesis and Derivative Development

The synthesis of this compound typically involves the demethylation of azithromycin. Various methods have been explored to enhance its yield and purity, which is essential for both research applications and therapeutic use.

Mechanism of Action

N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The compound also exhibits immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-Desmethyl Azithromycin B with structurally or functionally related macrolides, metabolites, and synthesis by-products.

Structural Analogs and Metabolites

Compound Molecular Formula CAS Number Source Key Differences
This compound C₃₇H₇₀N₂O₁₁ 857078-26-3 Metabolite/synthetic intermediate Demethylation at unspecified nitrogen position; lower molecular weight vs. parent.
Azithromycin (Parent) C₃₈H₇₂N₂O₁₂ 83905-01-5 Parent drug Contains additional methyl group; molecular weight 749.0 g/mol .
6-Demethylazithromycin C₃₇H₇₀N₂O₁₂ 76801-85-9 Synthesis impurity Demethylation at the 6-position; pharmacopeial impurity standard .
3′-N-Demethyl-3′-N-formylazithromycin C₃₈H₇₀N₂O₁₃ 612069-28-0 Oxidation product Formylation at the demethylated nitrogen; higher oxygen content .
N-Desmethyl Azithromycin C₃₇H₇₀N₂O₁₂ 172617-84-4 Environmental by-product Differs in oxygen count (O12 vs. O11); detected in industrial effluents .

Functional and Ecological Comparisons

  • Antimicrobial Activity: this compound: Limited direct activity data; primarily studied as an environmental contaminant. ERY Oxime: A by-product of erythromycin synthesis, exhibits antibacterial activity comparable to erythromycin .
  • Environmental Impact :

    • This compound and N-Desmethyl Azithromycin are both detected in surface waters at µg/L levels , linked to industrial discharges. Their persistence may promote macrolide resistance genes in aquatic ecosystems .
    • ERY Oxime shows similar environmental prevalence but higher acute toxicity to Daphnia and algae .
  • Metabolic Pathways :

    • N-Demethylation is a common metabolic pathway for azithromycin, catalyzed by CYP3A4/5 enzymes . In contrast, N-Desmethyl Bedaquiline (a tuberculosis drug metabolite) is formed via CYP-mediated demethylation but exhibits distinct pharmacokinetics, with lower metabolite-to-parent ratios (~5–8%) .

Key Research Findings

Ecotoxicity : Effluents containing this compound and analogs induce high toxicity in zebrafish (Danio rerio), with LC₅₀ values exceeding 2341 µg/L .

Resistance Gene Spread: Functional metagenomics reveals that macrolide resistance genes (e.g., erm, mef) in contaminated environments are often flanked by mobile genetic elements, enhancing horizontal gene transfer .

Analytical Challenges : Detection requires advanced LC-MS/MS methods due to structural similarity among azithromycin derivatives .

Q & A

Q. What analytical techniques are recommended for detecting and quantifying N-Desmethyl Azithromycin B in pharmaceutical samples?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for quantifying this compound. Key parameters include:

  • Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase : Gradient elution with acetonitrile and phosphate buffer (pH 6.5–7.5).
  • Detection : UV absorbance at 210–215 nm.
    Validation parameters (linearity, precision, LOD/LOQ) must adhere to pharmacopeial guidelines, such as those outlined in USP monographs . Impurity-specific reference standards (e.g., 3’-N-Demethyl-3’-N-formylazithromycin) are critical for accurate identification .

Q. Why is monitoring this compound critical during azithromycin synthesis?

Methodological Answer: this compound is a synthetic process impurity arising from incomplete methylation during azithromycin production. Its presence above threshold levels (e.g., >1.0% per USP guidelines) can compromise drug efficacy and safety . Monitoring involves:

  • In-process controls : Sampling at intermediate synthesis stages.
  • Pharmacopeial compliance : Cross-referencing impurity profiles against USP/EP reference standards .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate this compound degradation under varying conditions?

Methodological Answer: Stability studies should assess:

  • Environmental factors : Temperature (e.g., 25°C, 40°C), humidity (75% RH), and pH (acidic/alkaline stress).
  • Analytical validation : Use forced degradation (e.g., oxidative, photolytic) to identify degradation pathways.
  • Data interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Accelerated stability testing (40°C/75% RH for 6 months) is recommended, with HPLC-UV/MS for impurity tracking . Reference USP guidelines for acceptance criteria .

Q. How can contradictions in pharmacokinetic data on this compound’s biological impact be resolved?

Methodological Answer: Contradictory data (e.g., variable antibiotic susceptibility linked to impurities) require:

  • Genomic analysis : Whole-genome sequencing (WGS) to identify resistance mechanisms (e.g., mutations in 23S rRNA linked to azithromycin tolerance) .
  • Statistical rigor : Multivariate regression models to isolate impurity effects from confounding variables (e.g., host genetics, co-administered drugs) .
  • Data validation : Replicate studies using controlled impurity levels (per USP standards) to confirm dose-response relationships .

Q. What experimental strategies optimize impurity profiling for this compound across different synthesis routes?

Methodological Answer:

  • Comparative LC-MS/MS : Profile impurities in batches synthesized via divergent routes (e.g., macrolide lactone ring modification vs. side-chain derivatization).
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate synthesis parameters (e.g., reaction time, catalyst concentration) on impurity yield .
  • Cross-referencing : Align results with pharmacopeial impurity databases (e.g., USP MM1075 series) to identify synthesis-specific byproducts .

Methodological Notes

  • Data Reliability : Ensure raw data includes measurement uncertainties and validation metrics (e.g., %RSD for HPLC replicates) .
  • Ethical Compliance : For in vitro/clinical studies, document ethical approvals and statistical power calculations (sample size justification per B10 guidelines) .

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